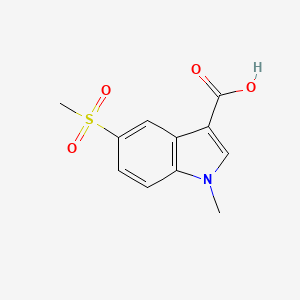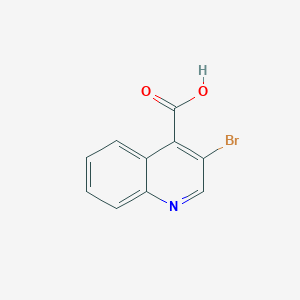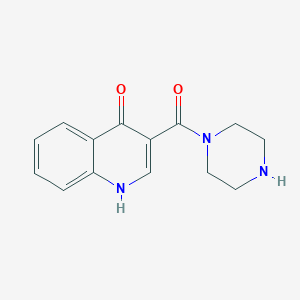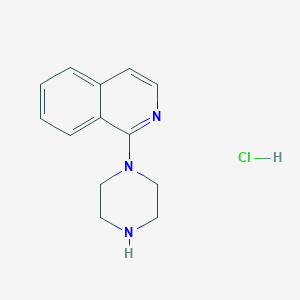
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate involves several stepsThe final step involves esterification with ethanol to form the ethyl ester . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the 4-position, where the methylamino group can be replaced with other nucleophiles.
Scientific Research Applications
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The cyano and methylamino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, it shares a similar quinoline core but differs in its side chains.
Quinoline N-oxides: These compounds are oxidized forms of quinolines and exhibit different biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties, it is used in various industrial applications
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-3-19-14(18)11-8-17-12-9(7-15)5-4-6-10(12)13(11)16-2/h4-6,8H,3H2,1-2H3,(H,16,17) |
InChI Key |
PGBWCBCAGHTVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


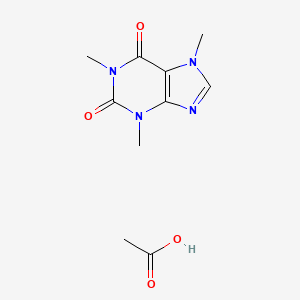
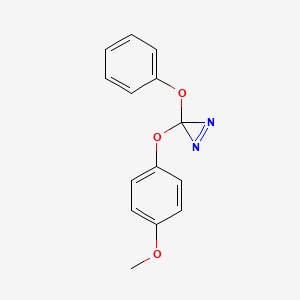
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
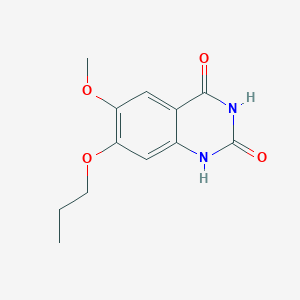
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)

![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)

